

Part 1: Executive Summary & Scientific Context

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Compound of Interest

Compound Name: AX15892

Cat. No.: B1192213

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AX15892 is a highly selective, small-molecule inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5/BMK1). Unlike earlier generation inhibitors (e.g., XMD8-92), **AX15892** does not possess significant off-target activity against bromodomain-containing protein 4 (BRD4).[1]
[2]

This distinction is critical for experimental design. Historical data generated using XMD8-92 often conflated ERK5 kinase inhibition with BRD4 inhibition. **AX15892** is therefore the "truth-maker" compound: it isolates the specific contribution of ERK5 catalytic activity to a phenotype.

Key Application Scope:

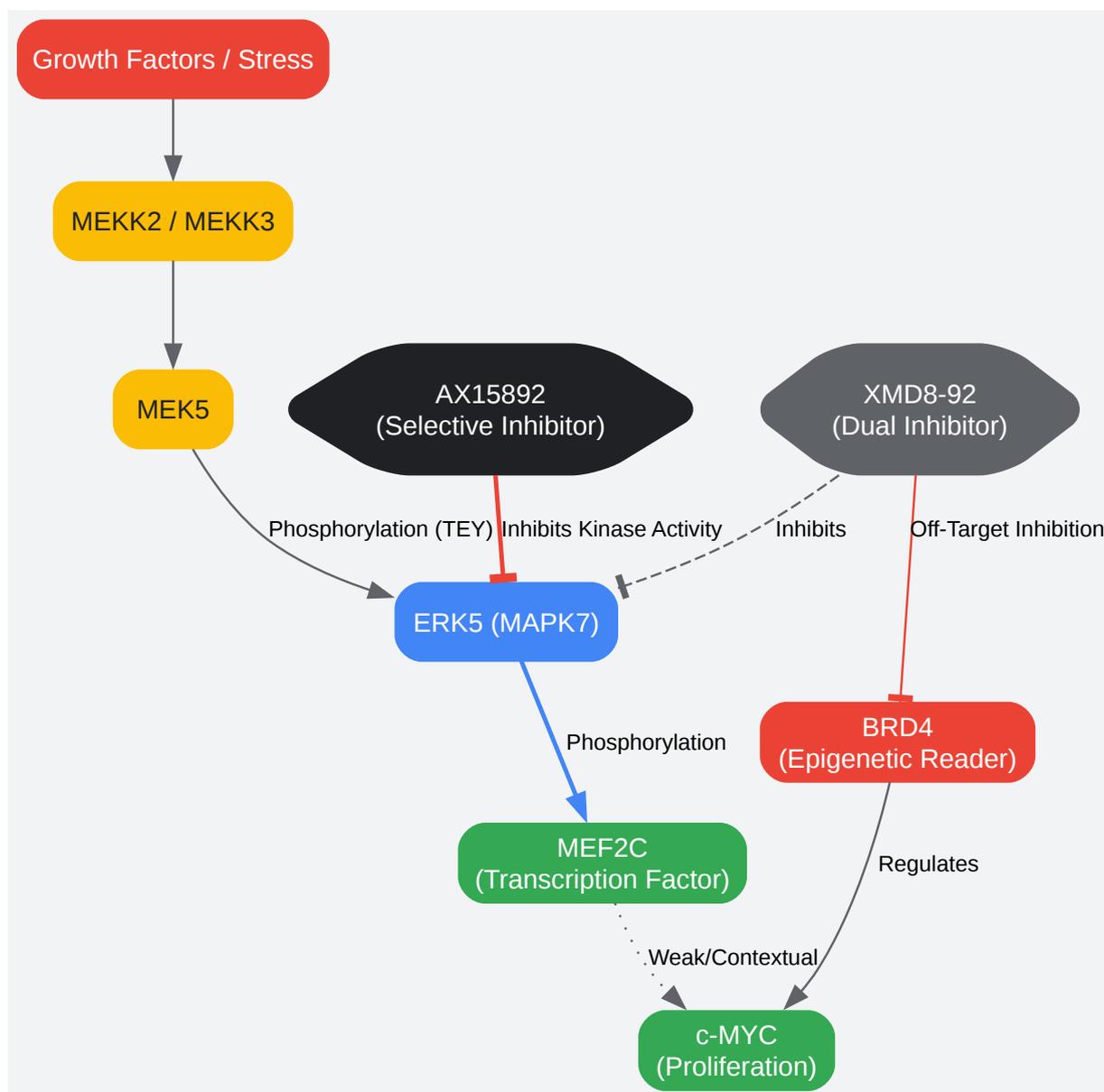
- Target Validation: Determining if a tumor model or inflammatory pathway is truly driven by ERK5 kinase activity or by BRD4 transcriptional regulation.
- Mechanism of Action: Investigating compensatory signaling (e.g., ERK1/2 upregulation) following specific ERK5 blockade.

Identity Verification (Critical): Before proceeding, verify your compound identity.

- Compound Name: **AX15892**[1][2][3][4][5][6][7]
- Target: ERK5 (MAPK7)
- Mechanism: ATP-competitive inhibition (Selective)
- Differentiation: >90-fold selectivity against BRD4 compared to XMD8-92.

Part 2: Mechanism of Action & Signaling Pathway

To interpret in vivo results, one must understand the signaling architecture. **AX15892** blocks the phosphorylation of downstream targets like MEF2C but does not affect BRD4-dependent transcription (e.g., c-Myc downregulation seen with XMD8-92).



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Figure 1: Mechanistic differentiation between **AX15892** (Selective) and XMD8-92 (Dual ERK5/BRD4).^{[1][2][4][7]} **AX15892** isolates the kinase-dependent pathway.

Part 3: Formulation & Administration Protocol

Challenge: Like many kinase inhibitors in this chemical series, **AX15892** exhibits poor aqueous solubility. Proper formulation is the single biggest determinant of in vivo success.

A. Vehicle Preparation

Do not use 100% DMSO. It causes local toxicity and precipitation in the peritoneum.

Recommended Vehicle (Standard Solubilization):

- 5% DMSO (Pre-solubilization)
- 40% PEG 300 (Polyethylene Glycol)
- 5% Tween 80 (Surfactant)
- 50% Saline (0.9% NaCl) or ddH₂O

Step-by-Step Formulation:

- Weigh the required amount of **AX15892** powder.
- Add 100% DMSO (5% of final volume) and vortex/sonicate until completely dissolved. Solution must be clear.
- Add Tween 80 (5% of final volume) and vortex.
- Add PEG 300 (40% of final volume) and vortex.
- Slowly add Saline/Water (50% of final volume) while vortexing.
 - Note: If precipitation occurs upon adding saline, slightly increase PEG 300 ratio or sonicate at 37°C.

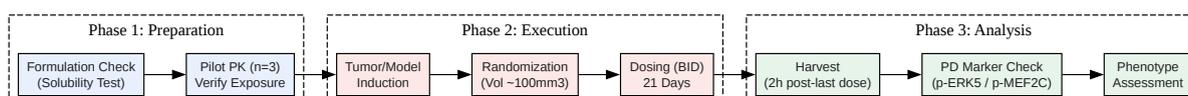
B. Dosing Regimen

Based on pharmacokinetic (PK) profiles of the AX-series (e.g., AX15836), these compounds often have rapid clearance.

- Route: Intraperitoneal (IP) is preferred for proof-of-concept. Oral gavage (PO) requires PK validation in your specific strain.
- Frequency: BID (Twice Daily) is recommended to maintain coverage.
- Dose Range:
 - Low Dose: 10 mg/kg
 - High Dose: 50 mg/kg
 - Max Tolerated Dose (MTD): Must be determined empirically; do not exceed 100 mg/kg without toxicity testing.

Part 4: Experimental Workflow (Animal Model)

This protocol outlines a standard efficacy study in a tumor xenograft or inflammatory model.



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Figure 2: Operational workflow for **AX15892** in vivo evaluation.

Detailed Protocol Steps:

1. Pilot Pharmacokinetics (Crucial Step)

- Why: Literature suggests AX-series compounds may have suboptimal oral bioavailability.
- Action: Treat n=3 mice with 20 mg/kg IP. Collect plasma at 0.5h, 2h, and 6h.

- Criterion: Plasma concentration must exceed cellular IC50 (approx. 10-50 nM) by 10-fold (i.e., >500 nM) for sustained periods.

2. Efficacy Study Groups

- Group A: Vehicle Control (BID).
- Group B: **AX15892** (25 mg/kg BID).
- Group C: **AX15892** (50 mg/kg BID).
- Group D (Positive Control): XMD8-92 (50 mg/kg BID) or Standard of Care.
 - Note: Including Group D is vital. If Group D works but Groups B/C do not, you have successfully demonstrated that the phenotype is likely BRD4-dependent, not ERK5-dependent.

3. Tissue Harvest & Pharmacodynamics (PD)

- Harvest tumors/tissues 2 hours after the final dose.
- Snap freeze in liquid nitrogen for Western Blot.
- Readout:
 - p-ERK5 (Thr218/Tyr220): **AX15892** inhibits autophosphorylation; levels should decrease.
 - p-MEF2C: Downstream target; levels should decrease.
 - c-Myc: If c-Myc decreases in Group D (XMD8-92) but not in Group B/C (**AX15892**), the c-Myc effect is off-target (BRD4).

Part 5: Data Analysis & Troubleshooting

Observation	Interpretation	Action
No Tumor Reduction	1. ERK5 kinase is not the driver.2. Poor drug exposure.	Check Plasma PK levels. If exposure is high, the target is invalidated for this model.
Precipitation in Syringe	Formulation instability.	Warm solution to 37°C. Increase PEG 300 to 50%.
Weight Loss >15%	Toxicity (Off-target or vehicle).	Reduce dose frequency to QD. Check vehicle tolerability alone.
Efficacy = XMD8-92	ERK5 Kinase is the driver.[1] [2]	Validated target. Proceed to combination studies.

References

- Lin, E. C., et al. (2016). "ERK5 kinase activity is dispensable for cellular immune response and proliferation." *Proceedings of the National Academy of Sciences (PNAS)*, 113(42), 11865–11870.[2]
 - Significance: Defines **AX15892** as a selective probe and highlights the lack of efficacy in models previously thought to be ERK5-dependent.[2]
- Yang, Q., et al. (2010). "Pharmacological inhibition of ERK5 with the novel inhibitor XMD8-92." *Cancer Cell*, 18, 1-15.
 - Significance: Establishes the baseline for ERK5 inhibition, though I
- Tusa, I., et al. (2018). "ERK5 is required for the proliferation of BRAF-mutant melanoma cells." *Oncogene*, 37, 2601–2614.
 - Significance: Discusses the use of selective ERK5 inhibitors in specific genetic contexts.

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